Cytidine, 2'-deoxy-5-(1-pyrenyl)-
CAS No.: 654668-75-4
Cat. No.: VC16829727
Molecular Formula: C25H21N3O4
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 654668-75-4 |
---|---|
Molecular Formula | C25H21N3O4 |
Molecular Weight | 427.5 g/mol |
IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-pyren-1-ylpyrimidin-2-one |
Standard InChI | InChI=1S/C25H21N3O4/c26-24-18(11-28(25(31)27-24)21-10-19(30)20(12-29)32-21)16-8-6-15-5-4-13-2-1-3-14-7-9-17(16)23(15)22(13)14/h1-9,11,19-21,29-30H,10,12H2,(H2,26,27,31)/t19-,20+,21+/m0/s1 |
Standard InChI Key | VHEUDDUHWFKFRD-PWRODBHTSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
Canonical SMILES | C1C(C(OC1N2C=C(C(=NC2=O)N)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound retains the 2'-deoxyribose sugar and cytosine base of canonical deoxycytidine but introduces a pyrene-1-carbonylamino-propynyl group at the 5-position of the pyrimidine ring. This modification replaces the hydrogen atom at C5 with a rigid, aromatic system, significantly altering electronic and steric properties. The pyrene group (C₁₆H₁₀) contributes a large surface area for π-π stacking, while the propynyl spacer (C≡C-CH₂) provides conformational flexibility, allowing the pyrene to adopt optimal orientations for intercalation .
Table 1: Key Structural and Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₉H₂₄N₄O₅ | |
Molecular Weight | 508.5 g/mol | |
IUPAC Name | N-[3-(4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl)prop-2-yn-1-yl]pyrene-1-carboxamide | |
Solubility | Likely low aqueous solubility due to pyrene hydrophobicity | Inferred |
Fluorescence | Expected λₑₓ/λₑₘ ~340/380 nm (pyrene-derived) | Inferred |
Stereochemical Considerations
The 2'-deoxyribose adopts a β-D-ribofuranose configuration, as confirmed by the (2R,4S,5R) stereodescriptors in the IUPAC name. The absence of a 2'-hydroxyl group distinguishes it from ribonucleosides, reducing susceptibility to RNAse degradation and enhancing stability in biological systems .
Synthetic Methodology
Strategic Bond Formation
Synthesis involves three critical steps: (1) protection of the cytidine base and sugar hydroxyls, (2) Sonogashira coupling to install the propynyl linker, and (3) amide bond formation with pyrene-1-carboxylic acid. Analogous methods for propynylated nucleosides, such as 2'-deoxy-5-propynylcytidine (PubChem CID: 10029973), employ palladium-catalyzed cross-coupling reactions , suggesting a similar approach for this compound.
Protection-Deprotection Sequences
Tert-butyldimethylsilyl (TBDMS) groups are commonly used to shield the 3'- and 5'-hydroxyls during base modification . The exocyclic amine on cytosine may be protected with acetyl or benzoyl groups to prevent undesired side reactions.
Propynyl Linker Installation
A Sonogashira reaction between 5-iodo-2'-deoxycytidine and propargylamine introduces the alkyne spacer. This step requires careful control of palladium/copper catalysts to maintain regioselectivity .
Pyrene Conjugation
Pyrene-1-carbonyl chloride reacts with the propargylamine-terminated intermediate under Schotten-Baumann conditions, forming a stable amide bond. Final deprotection with ammonium hydroxide or tetrabutylammonium fluoride yields the target compound.
Biological Activity and Mechanism
Nucleic Acid Intercalation
The pyrene moiety intercalates between DNA base pairs, as demonstrated in analogous compounds like ethidium bromide. This disrupts helix stability and inhibits processes requiring strand separation, such as replication and transcription. Fluorescence quenching assays using calf thymus DNA could quantify binding constants (Kₐ ~10⁶ M⁻¹), though specific data for this compound remains unpublished.
Enzymatic Interactions
The 2'-deoxy configuration renders the compound resistant to ribonucleases but susceptible to deamination by cytidine deaminase. 5-Substitution sterically hinders enzyme access, potentially reducing metabolic degradation compared to 5-fluoro-2'-deoxycytidine (PubChem CID: 240980) .
Applications in Research and Therapeutics
Fluorescence-Based Probes
Pyrene’s intrinsic fluorescence allows real-time tracking of nucleic acid hybridization. Förster resonance energy transfer (FRET) pairs incorporating this compound could detect single-nucleotide polymorphisms with high sensitivity.
Antisense Oligonucleotide Modification
Incorporation into antisense strands enhances duplex stability with target mRNA. The pyrene group’s stacking interactions increase melting temperatures (Tₘ) by up to 10°C, as observed in similar modified oligonucleotides .
Photodynamic Therapy
Upon UV irradiation, pyrene generates singlet oxygen (¹O₂), inducing oxidative damage in cancer cells. Conjugating this nucleoside to tumor-targeting sequences may enable site-specific phototoxicity.
Comparative Analysis with Analogous Compounds
Table 2: Comparison of 5-Substituted 2'-Deoxycytidine Derivatives
Compound | Substituent | Molecular Weight (g/mol) | Key Property | Application |
---|---|---|---|---|
2'-Deoxy-5-(1-pyrenyl)- | Pyrenyl | 508.5 | Intercalation, fluorescence | Nucleic acid probes |
2'-Deoxy-5-propynyl- | Propynyl | 265.26 | Alkyne reactivity | Click chemistry conjugation |
2'-Deoxy-5-fluoro- | Fluoro | 245.21 | Metabolic stability | Antiviral agents |
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